Cas no 839710-38-2 (2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid)
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-N-Boc-3-Morpholineacetic acid
- (S)-4-Boc-3-morpholineacetic acid
- (S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid
- 3-Morpholineaceticacid, 4-[(1,1-dimethylethoxy)carbonyl]-, (3S)-
- (S)-1-Boc-morpholin-3-ylacetic acid
- (S)-4-N-Boc-morpholine-3-acetic acid
- (S)-N-Boc-3-carboxymethyl-morpholine
- BOC-S-MO3AC-OH
- 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid
- (3S)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid (ACI)
- (S)-N-Boc-3-Morpholineaceticacid
- 2-[(3S)-4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid
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- MDL: MFCD09264263
- Inchi: 1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
- InChI Key: QVOPNRRQHPWQMF-QMMMGPOBSA-N
- SMILES: C(N1CCOC[C@@H]1CC(=O)O)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 245.12600
- Monoisotopic Mass: 245.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1A^2
Experimental Properties
- Density: 1.179
- Melting Point: 74-78 °C
- Boiling Point: 388.2°C at 760 mmHg
- Flash Point: 188.6°C
- Refractive Index: 1.482
- PSA: 76.07000
- LogP: 1.03490
- Optical Activity: [α]/D +36, c = 2% in methylene chloride
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036742-250mg |
(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid |
839710-38-2 | 95% | 250mg |
$368.88 | 2023-08-31 | |
| Alichem | A449036742-1g |
(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid |
839710-38-2 | 95% | 1g |
$869.00 | 2023-08-31 | |
| Alichem | A449036742-5g |
(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid |
839710-38-2 | 95% | 5g |
$2540.00 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028929-1g |
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid |
839710-38-2 | 97.5% | 1g |
¥6316 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028929-250mg |
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid |
839710-38-2 | 97.5% | 250mg |
¥1974 | 2024-05-21 | |
| TRC | B657355-50mg |
(S)-4-Boc-3-morpholineacetic Acid |
839710-38-2 | 50mg |
$ 138.00 | 2023-04-18 | ||
| TRC | B657355-100mg |
(S)-4-Boc-3-morpholineacetic Acid |
839710-38-2 | 100mg |
$ 219.00 | 2023-04-18 | ||
| TRC | B657355-250mg |
(S)-4-Boc-3-morpholineacetic Acid |
839710-38-2 | 250mg |
$ 471.00 | 2023-04-18 | ||
| TRC | B657355-500mg |
(S)-4-Boc-3-morpholineacetic Acid |
839710-38-2 | 500mg |
$ 752.00 | 2023-04-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YN557-50mg |
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid |
839710-38-2 | 97% | 50mg |
580.0CNY | 2021-08-04 |
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Suppliers
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid
Research Brief on 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid (CAS: 839710-38-2): Recent Advances and Applications
2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid (CAS: 839710-38-2) is a chiral morpholine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. Recent studies have highlighted its versatility in medicinal chemistry, owing to its unique structural features and functional groups that enable diverse chemical modifications.
One of the most notable applications of 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid is its role in the synthesis of novel antiviral drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a building block for the development of SARS-CoV-2 main protease inhibitors. The researchers utilized the compound's morpholine core to enhance binding affinity and selectivity, resulting in promising preclinical candidates with improved pharmacokinetic properties.
In addition to its antiviral potential, recent research has explored the compound's application in cancer therapeutics. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid showed significant inhibitory activity against PI3Kδ, a key enzyme in oncogenic signaling pathways. The study emphasized the importance of the compound's stereochemistry, as the (3S) configuration proved crucial for maintaining biological activity.
The synthetic methodology for 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid has also seen recent advancements. A 2024 Nature Protocols publication detailed an improved asymmetric synthesis route that achieves higher yields (up to 85%) and excellent enantiomeric excess (>99%). This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
From a structural perspective, computational studies have provided new insights into the compound's conformational flexibility and its implications for drug design. Molecular dynamics simulations published in the Journal of Chemical Information and Modeling (2023) revealed that the morpholine ring adopts distinct conformations when incorporated into different molecular scaffolds, suggesting opportunities for structure-based optimization in drug discovery programs.
Looking forward, the pharmaceutical industry is showing increasing interest in 2-[(3S)-4-[(tert-butoxy)carbonyl]morpholin-3-yl]acetic acid as evidenced by recent patent filings. Several major pharmaceutical companies have included derivatives of this compound in their pipeline for treating inflammatory diseases and metabolic disorders. The compound's versatility as a synthetic intermediate continues to make it a valuable asset in medicinal chemistry research.
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